molecular formula C26H28N2O6S B2462381 3,5-bis(3,4-dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole CAS No. 370855-33-7

3,5-bis(3,4-dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole

Cat. No.: B2462381
CAS No.: 370855-33-7
M. Wt: 496.58
InChI Key: BFAGDOUVDUWLOO-UHFFFAOYSA-N
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Description

3,5-bis(3,4-dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole: is a synthetic organic compound characterized by its unique structure, which includes two 3,4-dimethoxyphenyl groups and a tosyl group attached to a dihydropyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized in the presence of a tosylating agent such as p-toluenesulfonyl chloride. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol, under reflux conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,5-bis(3,4-dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives, while reduction can produce dihydropyrazole derivatives .

Scientific Research Applications

Chemistry: In organic chemistry, 3,5-bis(3,4-dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in synthetic pathways .

Biology and Medicine: The compound has shown potential biological activities, including anticancer and antimicrobial properties. It is being investigated for its ability to inhibit certain enzymes and pathways involved in disease processes .

Industry: In the industrial sector, this compound can be used in the development of new materials and pharmaceuticals. Its versatility in chemical reactions makes it a useful component in the synthesis of various products .

Mechanism of Action

The mechanism of action of 3,5-bis(3,4-dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied .

Comparison with Similar Compounds

  • 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole
  • 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole
  • 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Comparison: Compared to similar compounds, 3,5-bis(3,4-dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole is unique due to the presence of the tosyl group, which can influence its reactivity and biological activity. The tosyl group can act as a leaving group in substitution reactions, making the compound more versatile in synthetic applications. Additionally, the presence of the tosyl group may enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy in medicinal applications .

Properties

IUPAC Name

3,5-bis(3,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O6S/c1-17-6-10-20(11-7-17)35(29,30)28-22(19-9-13-24(32-3)26(15-19)34-5)16-21(27-28)18-8-12-23(31-2)25(14-18)33-4/h6-15,22H,16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFAGDOUVDUWLOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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